N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 4-(N,N-dimethylsulfamoyl) substituent on the benzene ring, a 5-methoxybenzo[d]thiazol-2-yl group, and a 3-(dimethylamino)propyl side chain. Its molecular formula is C₂₂H₂₈ClN₅O₃S₂, with a molecular weight of 542.06 g/mol. Although specific biological data are unavailable in the provided evidence, its structural features suggest applications in kinase inhibition or antimicrobial research, given the prevalence of sulfonamide and heterocyclic motifs in such domains .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2.ClH/c1-24(2)13-6-14-26(22-23-19-15-17(30-5)9-12-20(19)31-22)21(27)16-7-10-18(11-8-16)32(28,29)25(3)4;/h7-12,15H,6,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDMBLZPXXUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Differences and Implications
Core Structure: The target compound’s benzamide core distinguishes it from pyrazole () and thiazolidinedione () derivatives. The benzo[d]thiazole ring system may enhance aromatic stacking interactions in biological systems compared to pyrazole or thiazolidinedione cores.
Substituent Effects: The dimethylamino propyl chain in the target compound and analog likely enhances solubility and membrane permeability compared to simpler alkyl or aryl groups in and compounds. The 5-methoxy group on the benzo[d]thiazole ring may modulate lipophilicity and metabolic stability relative to the chloro or cyano substituents in pyrazole derivatives .
Synthetic Routes :
Physicochemical and Predicted Properties
- Solubility: The dimethylamino propyl group may confer better aqueous solubility than the hydrophobic pyrazole derivatives (e.g., 3a in ).
- Molecular Weight : The higher molecular weight (542.06 vs. 324–463 g/mol) could impact bioavailability, necessitating formulation optimization.
- Bioactivity: Sulfonamide-containing compounds often exhibit antibacterial or diuretic activity, whereas thiazolidinediones () are antidiabetic.
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